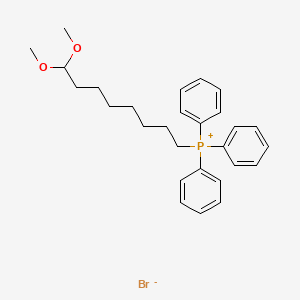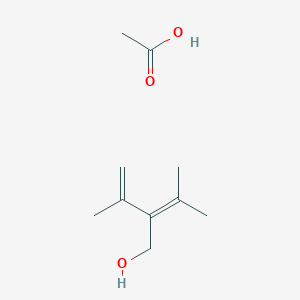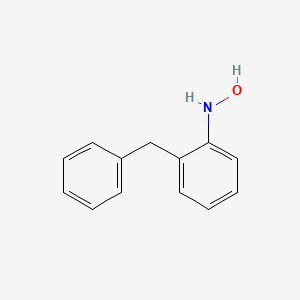
Benzenamine, N-hydroxy-2-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-hydroxy-2-(phenylmethyl)- is an organic compound with the molecular formula C13H13NO It is a derivative of benzenamine (aniline) where the amino group is substituted with a hydroxy group and a phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-hydroxy-2-(phenylmethyl)- typically involves the reaction of benzenamine with hydroxylamine and a phenylmethyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-hydroxy-2-(phenylmethyl)- may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of nitrobenzene derivatives, followed by the introduction of the hydroxy and phenylmethyl groups through subsequent reactions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N-hydroxy-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to the parent amine or other reduced forms.
Substitution: The hydroxy and phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, N-hydroxy-2-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Benzenamine, N-hydroxy-2-(phenylmethyl)- exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with other molecules, while the phenylmethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to bind to biological targets, such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine (Aniline): The parent compound without the hydroxy and phenylmethyl substitutions.
N-Hydroxyaniline: Similar structure but lacks the phenylmethyl group.
Phenylhydroxylamine: Contains a hydroxy group but differs in the position and nature of other substituents.
Uniqueness
Benzenamine, N-hydroxy-2-(phenylmethyl)- is unique due to the presence of both hydroxy and phenylmethyl groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
180677-34-3 |
|---|---|
Fórmula molecular |
C13H13NO |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
N-(2-benzylphenyl)hydroxylamine |
InChI |
InChI=1S/C13H13NO/c15-14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,14-15H,10H2 |
Clave InChI |
ARVAOUIHONRZFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC=CC=C2NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


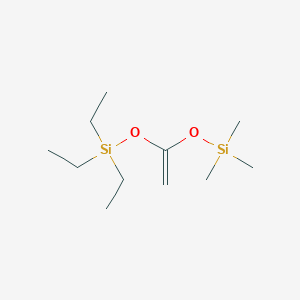
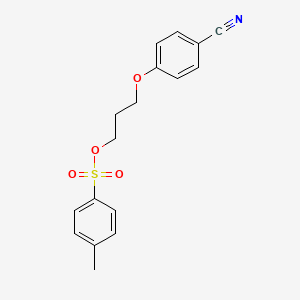
![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)
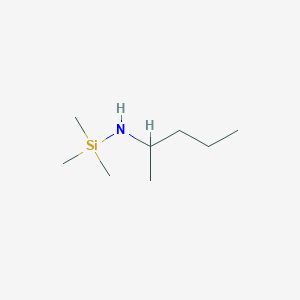
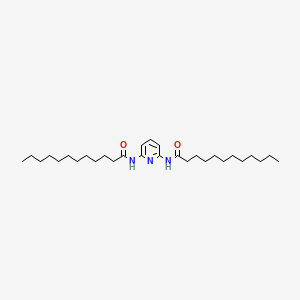
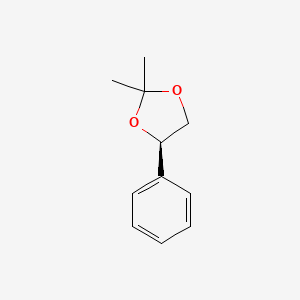
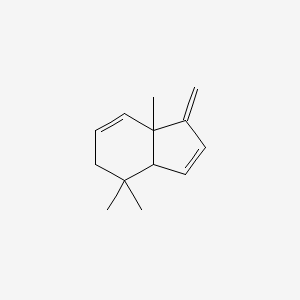
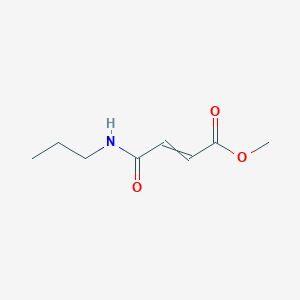
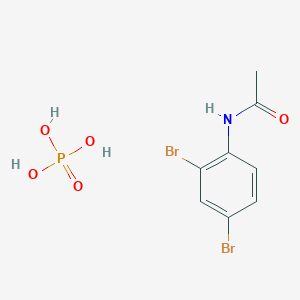
![4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12559742.png)
![1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B12559744.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)
